Enhanced Hydrophilicity and Polar Surface Area vs. Phenyl Analog for Improved Aqueous Solubility
Replacing the 5-phenyl ring in the analog with a 4-pyridine ring in the target compound results in a significant decrease in calculated LogP and a substantial increase in topological polar surface area (tPSA). Specifically, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline exhibits a LogP of 0.38 and a tPSA of 77.8 Ų . In contrast, the phenyl analog, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, has a LogP of 3.567 and a tPSA of 64.94 Ų [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 0.38; tPSA = 77.8 Ų |
| Comparator Or Baseline | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline: LogP = 3.567; tPSA = 64.94 Ų |
| Quantified Difference | LogP is 3.187 units lower; tPSA is 12.86 Ų higher |
| Conditions | Calculated values based on molecular structure; LogP from Hit2Lead (target) and yybyy.com (analog); tPSA from Hit2Lead (target) and yybyy.com (analog) |
Why This Matters
This translates to significantly higher aqueous solubility and potentially lower membrane permeability for the target compound, making it a preferred choice for projects where high solubility or reduced passive cellular uptake is a design goal.
- [1] yybyy.com. (n.d.). 2-(5-苯基-1,3,4-噁二唑-2-基)-苯胺. Retrieved from https://www.yybyy.com/zh/cas/23047-95-2 View Source
